molecular formula C15H16ClNO3S B4388024 N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide

N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No. B4388024
M. Wt: 325.8 g/mol
InChI Key: PEEKFADMKDIYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide, also known as CEIBS, is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its potential use in scientific research applications, particularly in the field of cancer research. CEIBS has shown promising results in inhibiting the growth of cancer cells and has become a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in regulating the pH of cancer cells, which is necessary for their survival and proliferation. By inhibiting CAIX, N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide disrupts the pH regulation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which is necessary for their metastasis. Additionally, N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has also been shown to be effective against a wide range of cancer cells, making it a promising candidate for further research. However, N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide also has some limitations. Its solubility in water is relatively low, which can make it difficult to use in some experiments. Additionally, N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has not been extensively studied for its potential side effects, which may limit its use in clinical settings.

Future Directions

There are several future directions that researchers can explore with N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide. One potential direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential use in the treatment of other diseases such as diabetes, inflammation, and neurodegenerative disorders. Additionally, researchers can explore the potential side effects of N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide and investigate ways to minimize them. Finally, researchers can explore the potential use of N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide as a diagnostic tool for cancer, as CAIX is overexpressed in many types of cancer cells.

Scientific Research Applications

N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its potential use in scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has also been studied for its potential use in the treatment of other diseases such as diabetes, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-3-20-15-9-8-12(10-11(15)2)21(18,19)17-14-7-5-4-6-13(14)16/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEKFADMKDIYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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